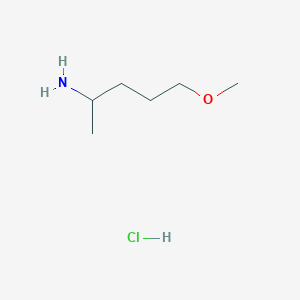

4-Methoxy-1-methyl-butylamine hydrochloride

Description

4-Methoxy-1-methyl-butylamine hydrochloride is a tertiary amine hydrochloride derivative characterized by a methoxy (-OCH₃) group at the fourth carbon of a butyl chain and a methyl group attached to the amine nitrogen.

Properties

IUPAC Name |

5-methoxypentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(7)4-3-5-8-2;/h6H,3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKCLWNLXFRYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-1-methyl-butylamine hydrochloride involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-butylamine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an ethanolic solution of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-1-methyl-butylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-1-methyl-butylamine hydrochloride has various applications in scientific research, including:

Chemistry: It is used as a reactant or precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-butylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and chemical similarities between 4-Methoxy-1-methyl-butylamine hydrochloride and related compounds:

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts of aliphatic amines generally exhibit high water solubility due to ionic character, similar to memantine HCl and tapentadol HCl .

- Receptor Interactions : Unlike tapentadol HCl (a µ-opioid receptor agonist), 4-Methoxy-1-methyl-butylamine HCl lacks an aromatic moiety critical for opioid activity, suggesting divergent pharmacological targets .

Limitations and Knowledge Gaps

Direct experimental data for 4-Methoxy-1-methyl-butylamine HCl are absent in the provided evidence. Comparisons rely on structural extrapolation and properties of analogous compounds. Further studies are required to validate its solubility, stability, and biological activity.

Biological Activity

4-Methoxy-1-methyl-butylamine hydrochloride is a compound of interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methoxy group and a butylamine moiety. This structural configuration is crucial for its interaction with biological systems. The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 202.69 g/mol.

The primary mechanism of action of this compound involves its interaction with neurotransmitter systems in the brain. Research indicates that it modulates the release and reuptake of key monoamines, including dopamine, norepinephrine, and serotonin. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulatory effects such as heightened alertness and improved mood.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects:

- Dopaminergic Activity : Enhances dopaminergic transmission, which is essential for mood regulation and cognitive functions.

- Serotonergic Modulation : Influences serotonergic pathways, potentially providing therapeutic benefits for mood disorders.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in modulating receptor activities:

| Receptor Type | Activity | Reference |

|---|---|---|

| α7 Nicotinic ACh Receptor | Positive allosteric modulation | |

| GABA Receptors | Inhibition of binding |

These findings suggest potential applications in developing treatments for anxiety and depression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Potential : A study indicated that this compound significantly inhibits serotonin uptake, suggesting its potential as an antidepressant agent.

- Cancer Therapeutics : Research highlighted its structural analogs as selective inhibitors for prostate cancer therapies. The compound's ability to interact with specific molecular targets indicates further investigation for oncological applications.

- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties by modulating neuroinflammatory responses, beneficial in neurodegenerative diseases.

Future Directions

Given its promising biological activity, future research should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Further elucidating the precise mechanisms through which it interacts with neurotransmitter systems.

- Analog Development : Synthesizing and testing structural analogs to enhance potency and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.